molecular formula C9H15N3O2 B14192694 Methyl 2-(azidomethyl)-4-methylhex-2-enoate CAS No. 918156-01-1

Methyl 2-(azidomethyl)-4-methylhex-2-enoate

Cat. No.: B14192694
CAS No.: 918156-01-1
M. Wt: 197.23 g/mol
InChI Key: FCIHYLFJNQRMSP-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)-4-methylhex-2-enoate is an organic compound that belongs to the class of azido esters Azido esters are known for their high reactivity due to the presence of the azide group, which makes them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azidomethyl)-4-methylhex-2-enoate typically involves the reaction of an appropriate alkene with an azidomethylating agent. One common method is the azidomethylation of 4-methylhex-2-enoic acid methyl ester using sodium azide and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidomethyl)-4-methylhex-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

Methyl 2-(azidomethyl)-4-methylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug development for targeted delivery systems.

    Industry: Utilized in the production of polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 2-(azidomethyl)-4-methylhex-2-enoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles under mild conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(azidomethyl)-4-methylhexanoate
  • Methyl 2-(azidomethyl)-4-methylpent-2-enoate
  • Methyl 2-(azidomethyl)-4-methylbut-2-enoate

Uniqueness

Methyl 2-(azidomethyl)-4-methylhex-2-enoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the ester moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

918156-01-1

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(azidomethyl)-4-methylhex-2-enoate

InChI

InChI=1S/C9H15N3O2/c1-4-7(2)5-8(6-11-12-10)9(13)14-3/h5,7H,4,6H2,1-3H3

InChI Key

FCIHYLFJNQRMSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=C(CN=[N+]=[N-])C(=O)OC

Origin of Product

United States

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